molecular formula C15H17NO5 B1417611 2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid CAS No. 521937-32-6

2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid

Cat. No. B1417611
M. Wt: 291.3 g/mol
InChI Key: BQWCWJQGBYOWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . It consists of a phenylacetic acid moiety linked to a butenyl group through an amide bond. The butenyl group also contains an ethoxycarbonyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.3 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Photoluminescent Molecular Crystals

  • Synthesis for Luminescent Crystals : This compound has been used as a building block for the synthesis of organic molecular crystals exhibiting highly stable photoluminescence. Such luminescent properties, maintaining stability over 10 years, show potential for applications in optical materials and devices (Zhestkij et al., 2021).

Pharmaceutical Research

  • Angiotensin Converting Enzyme Inhibitor Analysis : Although explicitly focusing on a related compound, research has explored the use of gas chromatography-mass spectrometry for quantifying this class of compounds in plasma and urine, which is relevant for studying their pharmacokinetics and bioavailability in medical research (Kaiser et al., 1987).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives for Industrial Use : Synthesis of related thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, using a similar process, sheds light on the compound's potential in industrial chemical synthesis (Shafi et al., 2021).
  • Peptide Synthesis : The compound or its derivatives may be used in peptide synthesis, where it acts as a protecting group for amino acids. This is critical in constructing peptides without racemization, which is essential in biochemical and pharmaceutical research (Gorbunova et al., 1991).

Nonlinear Optical Activity

  • Investigation in Nonlinear Optics : This compound has been studied for its nonlinear optical (NLO) activity, which is significant in the field of photonics and telecommunication. The research found that it exhibited significant second harmonic generation activity, a key parameter in NLO materials (Venkatesan et al., 2016).

properties

IUPAC Name

2-[(2-ethoxycarbonyl-3-hydroxybut-2-enylidene)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-3-21-15(20)12(10(2)17)9-16-13(14(18)19)11-7-5-4-6-8-11/h4-9,13,17H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWCWJQGBYOWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135501553

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid
Reactant of Route 2
2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid
Reactant of Route 3
2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid
Reactant of Route 4
2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid
Reactant of Route 5
Reactant of Route 5
2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid
Reactant of Route 6
2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid

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